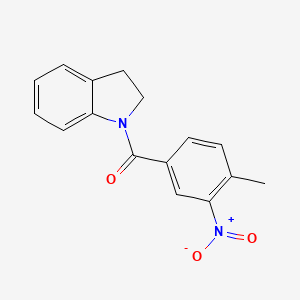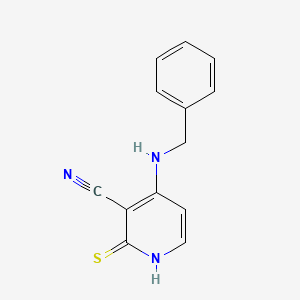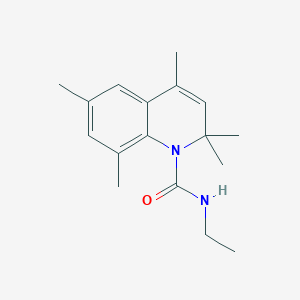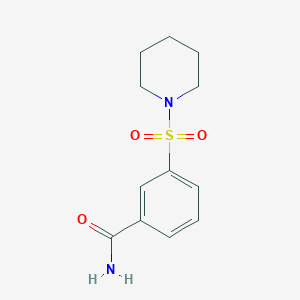
1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with a substituted benzoyl group
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 2,3-dihydro-1H-indole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions
Major Products
Reduction: 1-(4-amino-3-methylbenzoyl)-2,3-dihydro-1H-indole
Substitution: Various substituted indoles depending on the nucleophile used
Oxidation: 1-(4-carboxy-3-nitrobenzoyl)-2,3-dihydro-1H-indole
Aplicaciones Científicas De Investigación
1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole core may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-methyl-3-nitrobenzoyl)azepane
- 1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole
- 4-methyl-3-nitrobenzoyl chloride
Uniqueness
1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole is unique due to its combination of an indole core with a substituted benzoyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4-methyl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-11-6-7-13(10-15(11)18(20)21)16(19)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBEXVKFTCRVCMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(1H-pyrazol-3-ylcarbonyl)-3-pyrrolidinyl]methanol](/img/structure/B5615015.png)
![3-[1-(isoquinolin-5-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5615023.png)
![N-{rel-(3R,4S)-4-cyclopropyl-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-2-(2-oxo-1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B5615028.png)
![2-isobutyl-N-(2-methoxy-5-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B5615031.png)
![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5615033.png)
![9-allyl-1-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5615035.png)
![3-{5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5615054.png)

![6,6-dimethyl-9-sulfanyl-6,12-dihydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-7(5H)-one](/img/structure/B5615069.png)
![N-[1-(morpholin-4-ylmethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5615073.png)
![3,5-dimethyl-1-{1-[4-(1H-pyrazol-3-yl)benzoyl]-3-pyrrolidinyl}-1H-pyrazole](/img/structure/B5615085.png)


![4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5615104.png)
